N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine: is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a bromophenyl group and two nitro groups attached to a benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and a suitable brominating agent for the substitution step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoxadiazoles.
Scientific Research Applications
N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits promising antimicrobial and antioxidant activities.
Uniqueness: N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine stands out due to its unique combination of a benzoxadiazole ring with both bromophenyl and nitro groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H6BrN5O5 |
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Molecular Weight |
380.11 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C12H6BrN5O5/c13-6-1-3-7(4-2-6)14-10-8(17(19)20)5-9(18(21)22)11-12(10)16-23-15-11/h1-5,14H |
InChI Key |
RHWBMEGMPVXQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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